N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
Overview
Description
N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine and nitro groups in the aromatic ring can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide typically involves the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Sulfonation: Introduction of the sulfonyl group.
Amidation: Formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The presence of the fluorine and nitro groups can enhance its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-5-nitrophenyl)-N-(methylsulfonyl)-methanesulfonamide
- N-(2-Fluoro-5-aminophenyl)-N-(methylsulfonyl)-methanesulfonamide
Uniqueness
The unique combination of the fluorine and nitro groups in N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide can result in distinct chemical properties and biological activities compared to similar compounds. This can make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-N-methylsulfonylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O6S2/c1-18(14,15)11(19(2,16)17)8-5-6(10(12)13)3-4-7(8)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNCWLZUNMZSGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=C(C=CC(=C1)[N+](=O)[O-])F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601174496 | |
Record name | N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135282-97-1 | |
Record name | N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135282-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601174496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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